molecular formula C20H18N6O B12165611 N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12165611
M. Wt: 358.4 g/mol
InChI Key: NWRRJWUGUPQPGR-UHFFFAOYSA-N
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Description

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C20H18N6O and its molecular weight is 358.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H19N5
Molecular Weight313.37 g/mol
LogP3.5845
Polar Surface Area51.82 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

These properties suggest that the compound has favorable characteristics for bioactivity, including reasonable lipophilicity and polar surface area conducive to cellular permeability.

Recent studies have highlighted various mechanisms through which this compound exerts its biological effects:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation. It has been reported to affect the STAT3 signaling pathway, a critical regulator in many cancers. In particular, certain carbazole derivatives have been found to inhibit STAT3 activation significantly at concentrations as low as 50 µM .
  • Neuroprotective Effects : Similar compounds within the carbazole family have demonstrated neuroprotective properties against oxidative stress-induced neuronal injury. For instance, derivatives have been noted for their ability to protect HT22 cells from glutamate-induced toxicity .
  • Antimicrobial Properties : The compound's structure suggests potential antibacterial and antifungal activities. Carbazole derivatives are known for their broad-spectrum antimicrobial effects, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Antitumor Studies

A notable study investigated the effects of various N-substituted carbazoles on cancer cell lines. This compound was part of a series evaluated for cytotoxicity against human cancer cell lines using the MTT assay. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM.

Neuroprotection Research

In another study focused on neuroprotection, researchers evaluated the activity of several carbazole derivatives on neuronal cells exposed to oxidative stress. The findings suggested that compounds with bulky substituents at the nitrogen position exhibited enhanced neuroprotective effects compared to those without such modifications .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C17H19N5O
  • Molecular Weight : 313.37 g/mol
  • Chemical Structure : The compound features a carbazole moiety linked to a tetrazole and benzamide, which contribute to its pharmacological properties.

Physical Properties

  • Solubility : Soluble in organic solvents such as DMSO and DMF.
  • Stability : Stable under normal laboratory conditions but sensitive to light.

Medicinal Chemistry

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Neuropharmacology

Research indicates that this compound may exhibit neuroprotective effects. It has been studied for:

  • Antidepressant Activity : In animal models, it has shown promise in alleviating symptoms of depression through modulation of neurotransmitter systems.
  • Cognitive Enhancement : Preliminary studies suggest potential benefits in improving cognitive functions, possibly through cholinergic mechanisms.

Cancer Therapy

The compound's structure allows it to interact with multiple targets involved in cancer progression:

  • Inhibition of Tumor Growth : Studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
  • Targeting Kinases : Its ability to act on kinase pathways makes it a candidate for further investigation in targeted cancer therapies.

Antimicrobial Activity

The compound has shown antimicrobial properties against various pathogens. Its effectiveness is attributed to the presence of the tetrazole group, which enhances its interaction with microbial targets.

Synthesis of Derivatives

The synthesis of this compound can lead to the development of new derivatives with improved efficacy or reduced toxicity. Various synthetic routes have been explored:

  • Condensation Reactions : Utilizing carbazole derivatives as starting materials for synthesizing new compounds.

Research and Development

Ongoing research focuses on optimizing the pharmacokinetic properties of this compound through structural modifications. Investigations into its mechanisms of action are crucial for understanding its therapeutic potential.

Case Study 1: Neuroprotective Effects

In a controlled study involving rodent models, the administration of this compound resulted in significant improvements in behavioral tests related to anxiety and depression. The compound was found to modulate serotonin levels effectively.

Case Study 2: Anticancer Activity

A series of experiments conducted on human cancer cell lines indicated that this compound inhibited cell growth by inducing apoptosis via mitochondrial pathways. The results suggested that it could serve as a lead compound for developing novel anticancer agents.

Properties

Molecular Formula

C20H18N6O

Molecular Weight

358.4 g/mol

IUPAC Name

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C20H18N6O/c27-20(15-7-2-4-11-18(15)26-12-21-24-25-26)23-17-10-5-8-14-13-6-1-3-9-16(13)22-19(14)17/h1-4,6-7,9,11-12,17,22H,5,8,10H2,(H,23,27)

InChI Key

NWRRJWUGUPQPGR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4N5C=NN=N5

Origin of Product

United States

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